REACTION_SMILES
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[CH3:11][NH2:12].[CH3:13][O:14][C:15]1=[N:16][S:17](=[O:22])[N:18]=[C:19]1[NH:20][CH3:21].[CH3:1][O:2][C:3]1=[N:10][S:8](=[O:9])[N:7]=[C:4]1[O:5][CH3:6].[CH3:23][N:24]([CH3:25])[CH2:26][c:27]1[cH:28][cH:29][c:30]([CH2:32][S:33][CH2:34][CH2:35][NH2:36])[o:31]1>>[C:15]1([NH:36][CH2:35][CH2:34][S:33][CH2:32][c:30]2[cH:29][cH:28][c:27]([CH2:26][N:24]([CH3:23])[CH3:25])[o:31]2)=[N:16][S:17](=[O:22])[N:18]=[C:19]1[NH:20][CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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CNC1=NS(=O)N=C1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC1=NS(=O)N=C1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1=NS(=O)N=C1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)Cc1ccc(CSCCN)o1
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Name
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Type
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product
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Smiles
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CNC1=NS(=O)N=C1NCCSCc1ccc(CN(C)C)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |